Antiproliferative Potency in MCF-7 Breast Cancer Cells: Propanehydrazide vs. Benzohydrazide Analog
The target compound (propanehydrazide) exhibits an IC50 range of 0.83–1.81 µM against MCF-7 breast adenocarcinoma cells, which is approximately 3.2- to 7.0-fold more potent than the corresponding benzohydrazide analog (IC50 = 5.85 µM) under comparable in vitro conditions . This indicates that the smaller propanehydrazide chain enhances antiproliferative activity relative to the bulkier benzohydrazide.
| Evidence Dimension | Antiproliferative IC50 in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.83–1.81 µM |
| Comparator Or Baseline | N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide; IC50 = 5.85 µM |
| Quantified Difference | 3.2- to 7.0-fold greater potency for target compound |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro cytotoxicity assay (MTT or SRB) |
Why This Matters
For researchers selecting a probe for CDK2-dependent breast cancer models, the 3–7× potency advantage reduces the required compound concentration, lowering the risk of off-target effects at higher doses.
